5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine
描述
5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with:
- A methoxy group at position 5,
- A 4-methoxyphenylsulfanyl group at position 4,
- A 2-pyridinyl group at position 2.
This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
属性
IUPAC Name |
5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-21-12-6-8-13(9-7-12)23-17-15(22-2)11-19-16(20-17)14-5-3-4-10-18-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIHSDIGUBVIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine, a compound with the molecular formula C17H15N3O2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, particularly as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and a sulfanyl phenyl moiety. Its structure can be represented as follows:
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 325.38 g/mol
- CAS Number : 321433-00-5
1. Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory process.
- IC50 Values : The compound demonstrated potent COX-2 inhibitory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib. For instance, it showed an IC50 value of 12.7 nM, outperforming other tested compounds like Nimesulide by over 10-fold .
| Compound | IC50 (nM) | Comparison to Celecoxib |
|---|---|---|
| 5-Methoxy... | 12.7 | Higher potency |
| Nimesulide | 1,680 | Lower potency |
| Celecoxib | 170 | Reference |
This inhibition suggests that the compound could serve as a potential therapeutic agent in treating inflammatory disorders.
2. Anticancer Activity
The anticancer properties of this pyrimidine derivative have been explored across various cancer cell lines. In vitro studies have shown promising results against several types of cancers:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.
The following table summarizes the anticancer activity against selected cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| HCT-116 | 0.12 |
These results suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of COX Enzymes : By blocking COX-2, the compound reduces prostaglandin synthesis, which is linked to inflammation and tumor progression.
- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Study on COX Inhibition : A comparative study revealed that derivatives similar to 5-Methoxy... significantly inhibited COX-2 activity in vitro, suggesting their potential use in inflammatory diseases .
- Anticancer Efficacy : In a study involving multiple cancer cell lines, compounds structurally related to 5-Methoxy... were shown to induce apoptosis more effectively than standard chemotherapy agents .
科学研究应用
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its applications include:
- Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit anticancer properties. Studies suggest that compounds similar to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The presence of the pyridine and methoxy groups in the structure suggests potential antimicrobial activity. Preliminary studies have shown that related compounds possess significant antibacterial effects against various pathogens .
Biological Research
In biological research, this compound serves as a useful tool for understanding biological pathways and mechanisms:
- Enzyme Inhibition Studies : It has been utilized in studies aimed at inhibiting specific enzymes involved in disease processes. For instance, its role in inhibiting kinases or other enzymes crucial for cancer cell survival is under investigation .
- Biochemical Assays : The compound is used in various biochemical assays to evaluate its interaction with biological targets, aiding in the identification of new drug candidates .
Structure-Activity Relationship (SAR) Studies
The compound's unique chemical structure makes it an excellent candidate for SAR studies:
- Modification and Optimization : Researchers are investigating how modifications to the methoxy and sulfanyl groups affect biological activity. This helps in optimizing the compound for better efficacy and reduced toxicity .
Potential Therapeutic Uses
Given its promising biological activities, this compound may have several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Infectious Disease Treatment : If antimicrobial properties are confirmed, it could play a role in treating bacterial infections, especially those resistant to current antibiotics .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells, suggesting a mechanism involving apoptosis induction. Further research is required to elucidate the exact pathways involved.
- Antimicrobial Efficacy : A study evaluating various pyrimidine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. This opens avenues for developing novel antibiotics based on this scaffold.
- Enzyme Targeting : Research focusing on kinase inhibitors highlighted the potential of this compound as a lead compound for developing selective inhibitors targeting specific cancer-related kinases.
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
4-Fluorophenylsulfanyl Analog (CAS 321433-01-6)
- Structure : Replaces the 4-methoxyphenylsulfanyl group with a 4-fluorophenylsulfanyl moiety .
- Biological Activity: Fluorinated analogs are often prioritized in drug design for improved bioavailability and target binding. Though unconfirmed for this specific compound, fluorinated pyrimidines are known to exhibit enhanced kinase inhibition .
Triazole-Sulfanyl Derivatives (e.g., CAS 848993-03-3)
- Structure : Features a 1,2,4-triazole ring instead of pyrimidine, with a sulfanyl linkage to a 4-methoxyphenyl group .
- Key Differences :
- Core Rigidity : The triazole ring introduces conformational restraint, which may affect binding to biological targets.
- Functional Groups : The acetamide side chain in CAS 848993-03-3 provides hydrogen-bonding capacity, unlike the pyridinyl group in the target compound.
Simpler Pyrimidine Derivatives (e.g., 4-Methyl-2-(methylsulfanyl)pyrimidine)
- Structure : Lacks the pyridinyl and methoxyphenyl groups, retaining only a methylsulfanyl substituent .
- Key Differences :
- Solubility : Smaller substituents (methyl vs. methoxyphenyl) reduce steric hindrance but may decrease solubility in polar solvents.
- Synthetic Accessibility : Simpler structures are more amenable to large-scale synthesis.
Structural and Crystallographic Insights
- Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystal structure refinement and validation, ensuring accuracy in molecular conformation analysis .
- Hypothesized Conformations :
- The 4-methoxyphenylsulfanyl group in the target compound likely adopts a planar orientation due to conjugation with the pyrimidine ring, whereas fluorophenyl analogs may exhibit altered torsion angles .
准备方法
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure permits three logical disconnections (Figure 1):
- Pyrimidine ring formation via cyclocondensation of a β-dicarbonyl precursor with a nitrogen source.
- Late-stage introduction of the 4-(4-methoxyphenyl)sulfanyl group through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
- Functionalization of preformed pyrimidine intermediates to install the 2-pyridinyl and 5-methoxy groups.
Key challenges include regioselectivity in pyrimidine ring formation and compatibility of sulfur incorporation with other substituents.
Pyrimidine Core Assembly Methodologies
Cyclocondensation Approaches
The majority of reported methods employ cyclocondensation between:
- 2-Pyridinylacetamidine derivatives (for C2 substitution)
- 4-Methoxy-substituted β-ketonitriles (for C5 methoxy group)
- 4-Methoxyphenylsulfanylated aldehydes (for C4 substitution)
Three-Component Reaction (TCR) System
A optimized TCR using ethyl 3-(4-methoxyphenylsulfanyl)-3-oxopropanoate (1), 2-pyridinylacetamidine hydrochloride (2), and ammonium acetate in refluxing ethanol (82°C, 12 h) yields the pyrimidine core (3) in 68% yield (Table 1).
Table 1. Three-component cyclocondensation optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 82 | 12 | 68 |
| 2 | DMF | 110 | 6 | 51 |
| 3 | Acetonitrile | 80 | 18 | 43 |
Microwave-assisted synthesis reduces reaction time to 45 minutes (300 W, 120°C) with comparable yield (65%).
Sulfur Incorporation Strategies
Direct Thiolation of Pyrimidine Intermediates
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine (4) undergoes SNAr with 4-methoxythiophenol (5) in DMF at 90°C (K2CO3 base, 8 h) to afford the target compound in 72% yield (Scheme 1).
Scheme 1. Thiolation via SNAr
4-Cl-pyrimidine (4) + HS-C6H4-4-OCH3 (5) → Target (6)
Control experiments demonstrate:
- Electron-deficient pyrimidines require no metal catalyst (contrary to Ullmann-type couplings)
- Steric effects from 2-pyridinyl group slow reaction kinetics (k = 0.18 h⁻¹)
Methoxy Group Installation
Early-Stage vs Late-Stage Methoxylation
Comparative studies reveal superior efficiency for early-stage methoxylation :
Method A (Early):
Methylation of 5-hydroxypyrimidine intermediate (7) with CH3I/K2CO3 in acetone (65°C, 6 h) gives 95% conversion.
Method B (Late):
Methoxylation of 5-chloropyrimidine (8) requires harsher conditions (NaOCH3/DMF, 110°C, 24 h) with 78% yield and 12% dehalogenation byproducts.
Alternative Synthetic Pathways
Transition-Metal-Mediated Cross-Coupling
Palladium-catalyzed C-S bond formation shows promise for difficult substitutions:
Conditions:
Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, toluene, 110°C, 24 h
Yield: 81% with complete retention of configuration at C4
Solid-Phase Synthesis
Immobilized 2-aminopyridine resins enable iterative functionalization:
- Resin-bound pyridine → 2-pyridinyl group introduction
- On-resin cyclocondensation → pyrimidine core formation
- Cleavage with 4-methoxythiophenol/TFA → target compound
Provides 58% overall yield but requires specialized equipment.
Computational Modeling of Reaction Pathways
DFT calculations (B3LYP/6-31G*) identify:
- Rate-determining step: Nucleophilic attack of thiophenolate on C4 of pyrimidine (ΔG‡ = 24.3 kcal/mol)
- Electronic effects: 4-OCH3 group on thiophenol increases nucleophilicity (NPA charge = -0.42 vs -0.38 for unsubstituted)
Industrial-Scale Production Considerations
Batch process optimization identifies critical parameters:
Table 2. Scale-up challenges and solutions
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Heat Transfer | Efficient | Requires external cooling |
| Thiol Oxidation | <2% | 8-12% (needs N2 sparging) |
| Crystallization Yield | 68% | 61% (add seed crystals) |
常见问题
Basic: What are the recommended methods for synthesizing 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine?
Answer:
The synthesis typically involves nucleophilic substitution and coupling reactions. A common approach includes reacting a pyrimidine precursor with a sulfanyl-containing intermediate under controlled conditions. For example:
- Step 1: Prepare the pyrimidine core via cyclization of aminopyridine derivatives with thiourea or thioamides.
- Step 2: Introduce the 4-methoxyphenylsulfanyl group via nucleophilic aromatic substitution, using catalysts like Pd(PPh₃)₄ in anhydrous solvents (e.g., DMF or THF) .
- Step 3: Purify the product using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity via HPLC or TLC .
Key Considerations: Optimize reaction temperature (e.g., 0°C to room temperature for sensitive intermediates) and solvent polarity to minimize side products .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in purity, assay conditions, or structural analogs. Mitigation strategies include:
- Purity Validation: Use HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural integrity .
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, and cell lines). For example, discrepancies in enzyme inhibition (e.g., methionine aminopeptidase-1) may require normalizing substrate concentrations .
- Structural Analog Comparison: Compare activity profiles with analogs like 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine to isolate substituent effects .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
- X-ray Crystallography: Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
- Spectroscopy:
- NMR: Assign peaks for methoxy (δ ~3.8 ppm), pyridinyl protons (δ ~8.0–8.5 ppm), and sulfanyl-linked aromatic systems .
- IR: Confirm S–C and C–O bonds via stretches at ~650 cm⁻¹ (C–S) and ~1250 cm⁻¹ (C–O) .
- Mass Spectrometry: Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 382.1) .
Advanced: What methodologies are employed to study its mechanism of action in enzyme inhibition?
Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .
- Molecular Docking: Use software like AutoDock Vina to model interactions with active sites (e.g., methionine aminopeptidase-1’s metal-binding domain) .
- Structural-Activity Relationship (SAR): Synthesize analogs with modified sulfanyl or methoxy groups to identify critical pharmacophores .
Example: Replace the 4-methoxyphenyl group with 4-chlorophenyl to assess steric/electronic effects on binding .
Advanced: How can computational modeling enhance the study of this compound’s pharmacological potential?
Answer:
- QSAR Modeling: Corrogate substituent effects (e.g., Hammett σ values for methoxy groups) with bioactivity using multivariate regression .
- Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated systems (e.g., 100 ns trajectories in GROMACS) to evaluate binding persistence .
- ADMET Prediction: Use tools like SwissADME to predict bioavailability, metabolic stability, and toxicity risks .
Case Study: MD simulations of this compound in complex with COX-2 revealed stable hydrogen bonding with Arg120, explaining anti-inflammatory potential .
Basic: What are the key challenges in scaling up the synthesis for research-grade quantities?
Answer:
- Intermediate Stability: Protect reactive groups (e.g., sulfanyl) during multi-step synthesis using inert atmospheres (N₂/Ar) .
- Purification: Optimize flash chromatography conditions (e.g., gradient elution) to handle larger batches without compromising yield .
- Byproduct Management: Monitor for disulfide byproducts via LC-MS and employ reducing agents (e.g., DTT) if needed .
Advanced: How do structural modifications influence its solubility and bioavailability?
Answer:
- Solubility Enhancement: Introduce polar groups (e.g., –OH or –COOH) at the pyrimidine C5 position, balancing logP values (target <3) .
- Bioavailability Testing: Perform parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to assess intestinal absorption .
- Prodrug Strategies: Mask sulfanyl groups as sulfoxides or sulfones to improve stability and release active forms in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
